7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C20H17Cl2NO2 and its molecular weight is 374.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chloroquine-Containing Compounds and Repurposing Efforts
Chloroquine (CQ) and its derivatives have historically been known for their antimalarial effects. Research has expanded into repurposing these compounds for managing various diseases due to their interesting biochemical properties. The focus has been on racemic CQ without exploring the potential benefits of its (R) and (S) enantiomers. The exploration of similarly acting antimalarials and structural analogs could maximize the value of 4-aminoquinolines, especially in cancer therapy, by linking the antimalarials' mode of action with cancer cell proliferation pathways (Njaria et al., 2015).
Chlorogenic Acid and Its Dual Role
Chlorogenic acid, a phenolic compound, has shown a wide range of health-promoting properties, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. It serves as both a nutraceutical for metabolic syndrome treatment and a food additive with antimicrobial properties, highlighting the potential for developing dietary supplements and functional foods (Santana-Gálvez et al., 2017).
Insights from 8-Hydroxyquinolines in Medicinal Chemistry
8-Hydroxyquinoline and its derivatives are significant due to their metal chelation properties, making them potent candidates for treating diseases like cancer, HIV, and neurodegenerative disorders. The ongoing synthesis modifications aim to develop broad-spectrum drug molecules, indicating a promising area of research for therapeutic applications (Gupta et al., 2021).
Properties
IUPAC Name |
7-chloro-8-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c1-11(2)25-14-6-4-13(5-7-14)18-10-16(20(22)24)15-8-9-17(21)12(3)19(15)23-18/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWBABAJJWMQEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)OC(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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